In-Depth Technical Guide: 3-Hydroxyoxane-3-carbonitrile in Advanced Organic Synthesis and Drug Development
In-Depth Technical Guide: 3-Hydroxyoxane-3-carbonitrile in Advanced Organic Synthesis and Drug Development
Executive Summary
In the pursuit of novel spirocyclic scaffolds for drug discovery, 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydro-2H-pyran-3-one cyanohydrin) has emerged as a critical bifunctional building block. As a Senior Application Scientist, I frequently utilize this compound to construct complex spiro-heterocycles, such as spiro-hydantoins and unnatural amino acids, which are highly valued in medicinal chemistry for their unique conformational rigidity.
This whitepaper provides an authoritative, field-tested guide to the structural properties, chemical and biocatalytic synthetic methodologies, and downstream applications of 3-hydroxyoxane-3-carbonitrile.
Structural and Physicochemical Profiling
3-Hydroxyoxane-3-carbonitrile is an oxygen-containing heterocyclic cyanohydrin[1]. The presence of both a hydroxyl group and a nitrile group on the same carbon (C3) makes it a versatile, albeit sensitive, intermediate. Because cyanohydrin formation is an equilibrium process, the compound is prone to reversion to the parent ketone (tetrahydro-2H-pyran-3-one) and highly toxic hydrogen cyanide (HCN) under basic conditions or elevated temperatures.
Quantitative Data Summary
To facilitate rapid reference during experimental design, the physicochemical properties of the compound are summarized below[1][2]:
| Property | Value / Description |
| IUPAC Name | 3-Hydroxyoxane-3-carbonitrile |
| Synonyms | Tetrahydro-2H-pyran-3-one cyanohydrin; 3-Hydroxytetrahydro-2H-pyran-3-carbonitrile |
| CAS Number | 209112-20-9 |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (High); Water (Moderate) |
Mechanistic Pathways for Synthesis
Direct addition of sodium cyanide (NaCN) and acid to hindered or water-soluble ketones often suffers from thermodynamic reversibility, leading to poor yields and difficult aqueous workups. To circumvent this, we employ two distinct, field-proven methodologies: Chemical Cyanosilylation (for racemic mixtures) and Biocatalytic Asymmetric Cyanation (for enantiopure synthesis)[3][4].
Chemical Synthesis: Cyanosilylation (Thermodynamic Control)
Rather than using free HCN, Trimethylsilyl cyanide (TMSCN) is utilized. The Lewis acid (e.g., ZnI₂) activates the carbonyl oxygen, facilitating the attack of the cyanide ion. Crucially, the intermediate alkoxide is immediately trapped as a stable trimethylsilyl (TMS) ether. This traps the thermodynamic sink, driving the equilibrium entirely to the right. A subsequent mild acidic hydrolysis cleaves the TMS group to yield the free cyanohydrin.
Caption: Chemical synthesis workflow of 3-hydroxyoxane-3-carbonitrile via cyanosilylation.
Biocatalytic Synthesis: Asymmetric Cyanation (Kinetic Control)
For stereospecific drug development, the (3R)-enantiomer can be synthesized using Hydroxynitrile Lyase (HNL) sourced from Hevea brasiliensis (HbHNL, EC 4.1.2.47)[4][5]. The enzyme's active site provides a chiral microenvironment that stabilizes the transition state exclusively for a re-face attack on the ketone[4].
Causality Note: The reaction must be run in a biphasic system (Citrate buffer pH 5.0 / MTBE). Why? At pH > 6.0, spontaneous (non-enzymatic) cyanation occurs rapidly, producing a racemic mixture and destroying the enantiomeric excess (ee). At pH 5.0, the spontaneous background reaction is suppressed, allowing the enzyme-catalyzed kinetic pathway to dominate[5].
Caption: Biocatalytic asymmetric cyanation pathway using Hevea brasiliensis hydroxynitrile lyase.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific Quality Control (QC) checkpoints.
Protocol A: Chemical Synthesis via TMSCN (Racemic)
Safety Warning: TMSCN and the resulting cyanohydrin can release toxic HCN gas. All operations MUST be conducted in a highly ventilated fume hood with alkaline bleach baths ready for quenching.
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Setup: Flame-dry a 100 mL round-bottom flask and purge with N₂.
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Reagent Loading: Dissolve tetrahydro-2H-pyran-3-one (10.0 mmol, 1.0 eq) in anhydrous DCM (25 mL). Add anhydrous Zinc Iodide (ZnI₂, 0.5 mmol, 0.05 eq).
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Cyanosilylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add TMSCN (12.0 mmol, 1.2 eq) via syringe over 10 minutes.
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Reaction: Remove the ice bath and stir at room temperature for 4 hours.
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QC Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). The product lacks a strong UV chromophore; visualize using KMnO₄ stain. The ketone spot should completely disappear.
-
-
Deprotection: Concentrate the mixture under reduced pressure (vented to a bleach trap). Redissolve the crude silyl ether in Methanol (20 mL). Add 1M HCl (aqueous, 2 mL) and stir for 2 hours at RT.
-
Workup: Carefully neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation: Analyze via ¹H NMR (CDCl₃). The disappearance of the TMS peak (~0.1 ppm) and the appearance of a broad -OH singlet (~3.5-4.0 ppm) validates successful deprotection.
Protocol B: Biocatalytic Synthesis of (3R)-3-Hydroxyoxane-3-carbonitrile
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System Preparation: Prepare a biphasic mixture consisting of 0.1 M Citrate Buffer (pH 5.0, 15 mL) and Methyl tert-butyl ether (MTBE, 15 mL).
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HCN Generation: Generate HCN in situ by adding KCN (15.0 mmol, 1.5 eq) to the buffered system. The acidic buffer converts KCN to HCN while maintaining a pH of 5.0.
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Enzyme Addition: Add cell-free extract or immobilized HbHNL (EC 4.1.2.47)[4].
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Substrate Addition: Add tetrahydro-2H-pyran-3-one (10.0 mmol, 1.0 eq) dissolved in a small volume of MTBE.
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Reaction: Stir the biphasic mixture gently at 20 °C for 12-24 hours.
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Workup: Filter off the immobilized enzyme (if used). Separate the organic MTBE layer. Extract the aqueous layer once more with MTBE (15 mL). Wash combined organics with brine and dry over Na₂SO₄.
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Validation: Determine the enantiomeric excess (ee) using Chiral GC or HPLC. Literature standards indicate an expected ee of ~48-50% under standard conditions, which can be optimized via substrate engineering[5][6].
Downstream Applications: Spiro-Hydantoins and Amino Acids
In drug development, 3-hydroxyoxane-3-carbonitrile is rarely the final API. It is a highly reactive intermediate primed for multicomponent reactions (MCRs).
The Bucherer-Bergs Reaction: Subjecting 3-hydroxyoxane-3-carbonitrile to ammonium carbonate ((NH₄)₂CO₃) in aqueous ethanol yields the corresponding spiro-hydantoin[7]. The reaction proceeds via the formation of an intermediate aminonitrile, followed by the incorporation of CO₂ (from the carbonate) and subsequent cyclization.
Causality in Stereochemistry: The orientation of the substituents introduced at the C-3 position of the pyran ring during the Bucherer-Bergs reaction is heavily dictated by the steric bulk of neighboring atoms (C-2 and C-4)[7]. This spiro-hydantoin can subsequently be hydrolyzed under basic conditions (e.g., Ba(OH)₂) to yield conformationally restricted, unnatural spiro-amino acids, which are highly prized in the synthesis of peptidomimetics and CNS-active pharmacophores.
References
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BRENDA Enzyme Database. Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis. Retrieved from:[Link]
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ResearchGate. The stereochemical aspects of the Bucherer-Bergs reaction and a modified Strecker reaction on tetrahydro-2H-pyran-3-one derivatives. Retrieved from: [Link]
- Google Patents.US7052885B2 - Process for preparing heterocyclic (R)- and (S)-cyanohydrins.
Sources
- 1. evitachem.com [evitachem.com]
- 2. 50289-10-6|4-Hydroxytetrahydro-2H-pyran-4-carbonitrile|BLD Pharm [bldpharm.com]
- 3. US7052885B2 - Process for preparing heterocyclic (R)- and (S)-cyanohydrins - Google Patents [patents.google.com]
- 4. Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis and UniProt Accession P52704 - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. Search result - BRENDA Enzyme Database [brenda-enzymes.org]
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